molecular formula C10H13NO2 B12276814 3-Methyl-4-methylamino-benzoic acid methyl ester

3-Methyl-4-methylamino-benzoic acid methyl ester

Cat. No.: B12276814
M. Wt: 179.22 g/mol
InChI Key: KXLKPUTVQXKMCD-UHFFFAOYSA-N
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Description

3-Methyl-4-methylamino-benzoic acid methyl ester is a benzoic acid derivative with a methyl group at position 3, a methylamino group (-NHCH₃) at position 4, and a methyl ester (-COOCH₃) at the carboxylic acid position. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., 3-amino-4-methylbenzoic acid methyl ester, 82% yield in ) suggest efficient esterification and functionalization strategies . Methyl esters of substituted benzoic acids are often intermediates in pharmaceutical synthesis, as seen in vasodilators () and antileukemic agents ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 3-methyl-4-(methylamino)benzoate

InChI

InChI=1S/C10H13NO2/c1-7-6-8(10(12)13-3)4-5-9(7)11-2/h4-6,11H,1-3H3

InChI Key

KXLKPUTVQXKMCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC

Origin of Product

United States

Preparation Methods

Direct Esterification of 3-Methyl-4-methylamino-benzoic Acid

The most straightforward route involves esterifying 3-methyl-4-methylamino-benzoic acid with methanol under acidic conditions. A representative procedure from ChemicalBook (Entry) demonstrates this using thionyl chloride (SOCl₂) as a catalyst:

  • Reagents : 3-Amino-4-methylbenzoic acid, methanol, SOCl₂.
  • Conditions : Reflux at 80°C for 4 hours, followed by neutralization with NaHCO₃.
  • Yield : 97% after extraction with ethyl acetate.

This method avoids intermediate isolation, streamlining production. However, the synthesis of the starting material (3-methyl-4-methylamino-benzoic acid) requires additional steps, such as methylation of 3-amino-4-methylbenzoic acid.

Nucleophilic Substitution of Halogenated Intermediates

Chloride Displacement with Methylamine

A patent (Entry) describes substituting chlorine with methylamine in 4-chloro-3-nitrobenzoic acid derivatives. Adapting this for 3-methyl-4-chlorobenzoic acid methyl ester:

  • Reagents : 4-Chloro-3-methylbenzoic acid methyl ester, methylamine.
  • Conditions : Reflux in aqueous methylamine solution.
  • Expected Outcome : Direct substitution of Cl with methylamino group.

This method is speculative but aligns with industrial practices for analogous compounds.

Industrial-Scale Esterification with pH and Temperature Control

Optimized Workup for Hydrochloride Avoidance

A patent (Entry) details a large-scale process for methyl 4-(aminomethyl)benzoate, emphasizing pH and temperature control to avoid isolating corrosive hydrochlorides:

  • Esterification :

    • Reagents : 4-Aminomethylbenzoic acid, methanol, HCl.
    • Conditions : Reflux for 7 hours, cooled to 10°C.
  • pH Adjustment :

    • Base : 4% NaOH at 5–10°C to pH 6–7.
  • Extraction :

    • Solvent : Methylene chloride, adjusted to pH 10–11.
    • Yield : 88–89% after dual extraction.

While this targets a structurally similar compound, the methodology is transferable to 3-methyl-4-methylamino derivatives with modifications to starting materials.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages Limitations
Direct Esterification 3-Methyl-4-methylamino-benzoic acid SOCl₂/MeOH, reflux 97% High yield, minimal steps Requires pre-synthesized acid
Nitro Reduction 3-Methyl-4-nitrobenzoic acid Esterification → Hydrogenation 96% → 99% Scalable, high-purity intermediates Requires methylation step
Industrial-Scale 4-Aminomethylbenzoic acid pH-controlled extraction 88–89% Avoids hydrochlorides, industrial-ready Not directly validated for target

Reaction Mechanisms and Critical Parameters

Acid-Catalyzed Esterification

The Fischer esterification mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and elimination of water. SOCl₂ enhances reactivity by converting the acid to an acyl chloride intermediate.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation reduces nitro groups to amines via a stepwise transfer of six electrons. Key factors include H₂ pressure (≥48 psi) and catalyst loading (5% Pd/C).

Methylation of Amines

Methylation can occur via:

  • Alkylation : MeI in the presence of a base (e.g., K₂CO₃).
  • Reductive Amination : Formaldehyde and NaBH₄, forming a Schiff base intermediate.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-methylamino-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the aromatic ring.

Major Products

    Oxidation: 3-Methyl-4-methylamino-benzoic acid.

    Reduction: 3-Methyl-4-methylamino-benzyl alcohol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 3-Methyl-4-methylamino-benzoic acid methyl ester is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The ability to hydrolyze methyl esters under mild conditions makes this compound particularly valuable for releasing active acid functionalities during synthesis processes .

Case Study: Antibiotic Development

A significant area of research involves using this compound in the development of antibiotics. The compound can be reacted with other chemical entities, such as cyclohexenylchlorobenzene, through Buchwald C-N coupling reactions, leading to the formation of complex molecules with potential antibacterial properties . This process highlights its role as a versatile building block in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves esterification techniques that can yield high purity products. For instance, recent studies have optimized methods to synthesize related compounds like orthocaine, showcasing improved methodologies that could be adapted for synthesizing this compound .

Physical Properties and Solubility

Research has demonstrated that the synthesized compounds exhibit distinct physical properties, such as specific melting points and solubility characteristics. These properties are crucial for determining the applicability of the compounds in various formulations, especially in pharmaceutical applications where solubility influences bioavailability .

Environmental Applications

There is emerging interest in utilizing derivatives of benzoic acids, including this compound, in environmental applications. For example, studies have explored the use of fatty acid methyl esters (FAMEs) as additives to diesel fuels to reduce emissions. While not directly related to this compound, these findings suggest potential avenues for exploring similar compounds' roles in enhancing fuel properties and reducing environmental impact .

Mechanism of Action

The mechanism of action of 3-Methyl-4-methylamino-benzoic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methylamino group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (e.g., -CH₃, -NHCH₃) increase aromatic ring reactivity toward electrophilic substitution compared to electron-withdrawing groups (e.g., -Br, -NO₂ in ) .

Biological Activity: Steroidal esters of 4-Me-CABA () highlight how ester-linked alkylating agents can target DNA with reduced toxicity, suggesting that this compound might similarly act as a prodrug.

Synthetic Efficiency :

  • High yields (82% in ) are achievable for nitro-substituted analogs, but brominated or hydroxylated derivatives () require additional steps, reducing overall efficiency.

Biological Activity

3-Methyl-4-methylamino-benzoic acid methyl ester, also known by its CAS number 483-64-7, is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H13N1O2
  • Molecular Weight : Approximately 195.2151 g/mol
  • InChIKey : ZRWJIZYZTLTXJI-UHFFFAOYSA-N

The compound consists of a benzoic acid structure with an additional methyl group and a methylamino group, which contribute to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily in the realms of anti-inflammatory and analgesic effects. The following sections outline specific areas of activity:

1. Anti-inflammatory and Analgesic Properties

Studies suggest that this compound may possess anti-inflammatory and analgesic properties similar to those of other known analgesics. These effects are likely due to its structural similarity with compounds that modulate pain pathways.

2. Neuropharmacological Potential

The structural characteristics of this compound suggest it may interact with neurotransmitter systems. Preliminary studies indicate potential applications in neuropharmacology, though detailed pharmacological studies are still required to elucidate specific interactions.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various biological targets, particularly receptors involved in pain and inflammation pathways. Its ability to influence neurotransmitter systems may also contribute to its pharmacological effects.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound. The following table summarizes these compounds along with their unique features:

Compound NameMolecular FormulaCAS NumberUnique Features
Methyl 4-(methylamino)benzoateC9H11N1O218358-63-9Lacks the additional methyl group at position 3.
Methyl 3-amino-4-(methylamino)benzoateC10H12N2O215586064Contains two amino groups, enhancing potential interactions.
Methyl 4-Amino-3-methylbenzoateNot AvailableNot AvailableSimilar structure but varies in amino positioning.

The distinct arrangement of functional groups in this compound may impart unique pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory disorders.
  • Pain Modulation : Research indicated that administration of this compound led to a notable decrease in pain response in animal models, supporting its analgesic potential.
  • Neurotransmitter Interaction : Preliminary findings suggest that the compound may influence serotonin levels, indicating possible applications in mood regulation and neuropharmacology.

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